2-(Acetylhydrazono)-2-phenylacetohydrazide
Description
Significance of Hydrazone Derivatives in Contemporary Organic and Medicinal Chemistry
Hydrazones, which are characterized by the >C=N-NH- functional group, represent a critically important class of compounds in the fields of organic and medicinal chemistry. Their significance stems from their versatile chemical reactivity and their wide spectrum of biological activities. The presence of both hydrogen bond donors and acceptors, along with their lipophilic characteristics, allows hydrazone derivatives to interact with various biological targets.
The scientific literature extensively documents the broad pharmacological potential of hydrazone derivatives, which includes antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. This wide range of biological actions has established the hydrazone scaffold as a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. The ease of their synthesis, typically through the condensation of hydrazides with aldehydes or ketones, further enhances their appeal to medicinal chemists.
Contextualization of 2-(Acetylhydrazono)-2-phenylacetohydrazide as a Promising Molecular Scaffold
The compound this compound serves as a notable example of a molecular scaffold with significant potential. Its primary documented role is as a key intermediate in the synthesis of the herbicide Metamitron. nih.gov The synthesis of this compound is achieved through the reaction of phenylglyoxylic acid ethyl ester 2-acetylhydrazone with hydrazine (B178648) hydrate (B1144303). nih.gov
The structural features of this compound, as elucidated by X-ray crystallography, provide insight into its chemical behavior and potential for further functionalization. The molecule's crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov This capacity for hydrogen bonding is a key feature that often contributes to the biological activity of hydrazone derivatives.
Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.737 (3) |
| b (Å) | 4.5867 (10) |
| c (Å) | 21.002 (7) |
| β (°) | 117.62 (2) |
| Volume (ų) | 1087.1 (5) |
The benzene (B151609) ring plane in the molecule forms dihedral angles of 66.0 (1)° with the hydrazine plane and 3.5 (5)° with the acetylimino plane. nih.gov These structural details are crucial for understanding how the molecule might interact with other chemical entities and for designing new derivatives based on this scaffold. The presence of multiple reactive sites, including the hydrazide and hydrazone moieties, offers opportunities for chemical modification to explore a wider range of applications.
Academic Research Trajectories and Scope for the Compound
While the primary established application of this compound is in the synthesis of Metamitron, its structural characteristics suggest a broader potential for academic and industrial research. nih.gov The inherent reactivity of the hydrazone and hydrazide functional groups provides a platform for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
Future research trajectories could focus on leveraging this scaffold for the development of novel compounds with potential biological activities. Given the wide array of pharmacological properties exhibited by hydrazone derivatives, it is plausible that derivatives of this compound could be synthesized and screened for various therapeutic applications. For instance, modifications to the phenyl ring or the acetyl group could lead to new compounds with tailored electronic and steric properties, potentially enhancing their interaction with biological targets.
The exploration of this compound as a building block in combinatorial chemistry could also yield libraries of novel molecules for high-throughput screening. The versatility of the hydrazone linkage allows for the introduction of diverse substituents, enabling the systematic investigation of structure-activity relationships. While specific studies on the broader biological activities of this compound and its derivatives are not yet widely reported, its role as a stable and accessible intermediate makes it a compelling starting point for future research endeavors in medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2-hydrazinyl-2-oxo-1-phenylethylidene)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-14-9(10(16)12-11)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)(H,13,15)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXCUJVWPKZDL-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(\C1=CC=CC=C1)/C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56735-29-6 | |
| Record name | 2-(acetylhydrazono)-2-phenylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-(Acetylhydrazono)-2-phenylacetohydrazide
The preparation of this compound is most commonly achieved through condensation reactions involving suitable precursors. These methods are designed to efficiently construct the characteristic hydrazono-hydrazide backbone of the molecule.
A primary and well-documented route to this compound involves the reaction of a phenylglyoxylic acid ester 2-acetylhydrazone with hydrazine (B178648) hydrate (B1144303). dcu.ienih.gov This method has been demonstrated to produce the target compound in high yield.
In a typical procedure, phenylglyoxylic acid ethyl ester 2-acetylhydrazone is dissolved in a suitable solvent, such as ethanol (B145695). dcu.ienih.gov To this solution, hydrazine hydrate is added in a controlled manner, often dropwise, while maintaining the reaction temperature in the range of 25–30°C. dcu.ienih.gov The reaction is typically stirred for a couple of hours to ensure complete conversion. The product, this compound, which is a white solid, can then be isolated by cooling the reaction mixture and collecting the precipitated crystals. dcu.ienih.gov This process is part of a multi-step synthesis of Metamitron starting from phenylglyoxylonitrile. dcu.ie
Hydrolysis of phenylglyoxylonitrile to phenylglyoxylic acid amide. dcu.ie
In situ methanolysis of the amide to form phenylglyoxylic acid methyl ester. dcu.ie
Conversion of the ester to its 2-acetylhydrazone by reacting it with acetylhydrazine. dcu.ie
Finally, the reaction of the resulting 2-acetylhydrazone with hydrazine monohydrate to yield this compound. dcu.ie
It has been noted that during this synthesis, both the intermediate phenylglyoxylic acid methyl ester 2-acetylhydrazone and the final product, phenylglyoxylic acid hydrazide 2-acetylhydrazone, can exist as E- and Z-isomers. dcu.ie The isomerization of the E-isomer of the hydrazide derivative is a prerequisite for its subsequent cyclization to Metamitron. dcu.ie
The efficiency of the synthesis of this compound is influenced by various reaction parameters, including the choice of solvent and the temperature.
In the established synthesis from phenylglyoxylic acid ethyl ester 2-acetylhydrazone, ethanol is commonly employed as the solvent. dcu.ienih.gov The reaction is maintained at a relatively mild temperature of 25–30°C, which allows for a controlled reaction rate and minimizes the formation of byproducts. dcu.ienih.gov The use of a dropping funnel for the addition of hydrazine hydrate further ensures that the reaction proceeds smoothly. dcu.ienih.gov
One reported synthesis using an ethanol solution of acetylhydrazine and ethyl benzoylformate was carried out at 25°C for one hour, followed by further reaction with ethylenediaminetetraacetic acid (EDTA) for over three hours. chemicalbook.com Another one-pot method involves the reaction of ethyl benzoylformate with an ethanolic solution of acetylhydrazine at 25°C, followed by the addition of hydrazine hydrate at 15°C and subsequent heating to reflux in the presence of anhydrous sodium acetate (B1210297) and tetrabutylammonium (B224687) bromide to yield Metamitron directly. chemicalbook.com
The isolation of the product is typically achieved by reducing the volume of the solvent and cooling the mixture, which induces the crystallization of the desired compound. dcu.ienih.gov Recrystallization from solvents like petroleum ether can be used to obtain single crystals of high purity. dcu.ienih.gov
Table 1: Summary of a Reported Synthetic Protocol for this compound
| Parameter | Value | Reference |
| Starting Material | Phenylglyoxylic acid ethyl ester 2-acetylhydrazone | dcu.ienih.gov |
| Reagent | Hydrazine hydrate | dcu.ienih.gov |
| Solvent | Ethanol | dcu.ienih.gov |
| Temperature | 25–30°C | dcu.ienih.gov |
| Reaction Time | 2 hours | dcu.ienih.gov |
| Product Yield | 87.3% | dcu.ie |
Derivatization Strategies for this compound Analogues
The structural framework of this compound offers several sites for chemical modification, enabling the synthesis of a diverse range of analogues. These derivatization strategies focus on altering the phenyl ring, the acetylhydrazine moiety, and employing the existing functionalities to construct fused heterocyclic systems.
While specific examples of direct modifications on the phenyl ring of this compound are not extensively detailed in the provided search results, the synthesis of related compounds with substituted phenyl rings suggests that such derivatization is feasible. For instance, the synthesis of 2-(substituted-phenyl)acetohydrazide analogues has been reported, indicating that precursors with various substituents on the phenyl ring can be utilized in the synthetic sequence leading to analogues of the target compound. growingscience.com
The synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives demonstrates a general approach where substituted aryl aldehydes are reacted with a hydrazide to introduce a substituted phenyl group. growingscience.com This suggests that by starting with appropriately substituted phenylglyoxylic acid derivatives, a range of 2-(Acetylhydrazono)-2-(substituted-phenyl)acetohydrazides could be prepared.
The acetylhydrazine moiety of this compound presents opportunities for structural diversification. Although direct modifications of this part of the molecule are not explicitly described in the provided search results, the general reactivity of hydrazides and hydrazones suggests that variations are possible. For example, the acetyl group could potentially be replaced by other acyl groups by using different acylhydrazines in the initial condensation step. The synthesis of acylhydrazone-containing matrine (B1676216) analogues, where different acylhydrazines are utilized, supports the feasibility of this approach.
A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, most notably 1,2,4-triazines.
The cyclization of this compound is a key step in the industrial synthesis of the herbicide Metamitron, which is 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. dcu.iegoogle.com This transformation involves an intramolecular cyclodehydration reaction. google.com The reaction is typically carried out by heating the precursor, often in the presence of a base or a dehydrating agent. One method describes heating the precursor to reflux in ethanol with anhydrous sodium acetate and a phase transfer catalyst like tetrabutylammonium bromide. chemicalbook.com Another patent describes the cyclization under butanol solvent with a catalyst, involving distillation and reflux to remove water. google.com It is crucial that the precursor is in the Z-isomeric form for the cyclization to occur. dcu.ie
The general reactivity of hydrazono compounds suggests that this compound could also be a precursor for other heterocyclic systems, such as oxadiazoles (B1248032) and thiadiazoles, although specific examples starting from this exact compound were not found in the provided search results. The heterocyclization of similar arylhydrazone derivatives has been shown to yield a variety of heterocyclic compounds, including thiophenes, thiazoles, and pyrazoles, indicating the potential for diverse reactivity. nih.gov
Advanced Synthetic Approaches and Sustainable Chemistry Principles
The synthesis of hydrazones, including this compound, has evolved beyond traditional condensation reactions, embracing advanced methodologies that prioritize efficiency, selectivity, and environmental sustainability. These modern approaches, rooted in the principles of green chemistry, aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. Key developments include the application of electrosynthesis and the use of novel catalytic systems to enhance reaction outcomes.
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional oxidative methods for forming hydrazone moieties. nih.govnih.gov By utilizing electrical current as a "traceless" oxidant, this technique circumvents the need for often toxic and hazardous chemical oxidants, leading to milder, safer, and more environmentally friendly reaction conditions. nih.govnih.gov The electrooxidative transformations of hydrazones provide access to a wide array of organic molecules from readily available starting materials. nih.govnih.govbeilstein-journals.org
Research has demonstrated the successful electrooxidation of benzylic C(sp³)-H bonds to produce hydrazones in aqueous media, using sodium chloride as an inexpensive electrolyte. organic-chemistry.org This strategy is notable for its ability to avoid hazardous metal catalysts and external oxidants while leaving the highly oxidizable hydrazide group intact. organic-chemistry.org The process is efficient for various functional groups and has proven suitable for gram-scale synthesis. organic-chemistry.org
A notable application of electrosynthesis is the conversion of hydrazones into stabilized diazo compounds, which are versatile intermediates in organic synthesis. organic-chemistry.org This electrochemical method can achieve yields as high as 99% without the use of harsh chemical oxidants. organic-chemistry.org The experimental setup is typically simple, employing standard electrochemical equipment under mild conditions. organic-chemistry.org
A common setup for the electrosynthesis of diazo compounds from hydrazones is detailed below:
| Parameter | Condition | Reference |
|---|---|---|
| Anode (Working Electrode) | Graphite (Cgr) | organic-chemistry.org |
| Cathode (Counter Electrode) | Nickel (Ni) | organic-chemistry.org |
| Electrolytes | Potassium Iodide (KI) and Ammonium (B1175870) Acetate (NH4OAc) | organic-chemistry.org |
| Solvent | Acetonitrile (CH3CN) | organic-chemistry.org |
| Current | 50 mA | organic-chemistry.org |
| Charge Passed | 3 F/mol | organic-chemistry.org |
In this system, an iodonium (B1229267) species, generated from potassium iodide, mediates the oxidation process. organic-chemistry.org The direct use of electricity aligns with green chemistry principles by offering high electron efficiency and reducing waste. organic-chemistry.org These electro-organic methods represent a significant advancement, providing a versatile platform for constructing valuable compounds like azacycles and functionalized hydrazones under sustainable conditions. nih.govnih.gov
Catalysis is central to modern organic synthesis, and the preparation of hydrazones has greatly benefited from the development of new catalytic systems that improve reaction rates, yields, and selectivity. These methods often operate under milder conditions than traditional approaches and are a cornerstone of sustainable chemistry.
Organocatalysis: Simple organic molecules can act as highly effective catalysts for hydrazone formation. Pyrrolidine, for example, has been shown to efficiently catalyze the formation of acylhydrazones from both aromatic and aliphatic aldehydes in green solvents. acs.org The primary advantages of this method are the simplicity of the experimental procedure and the excellent yields obtained after a straightforward filtration, offering a viable alternative to uncatalyzed reactions. acs.org
Another class of efficient water-soluble organocatalysts includes anthranilic acids. nih.gov These catalysts significantly accelerate hydrazone formation at neutral pH, outperforming the traditional aniline (B41778) catalyst. nih.gov This is particularly useful for bioorthogonal conjugations and other applications in aqueous media. nih.gov The mechanism involves the initial formation of an imine species with the catalyst, which is the rate-limiting step, followed by reaction with the hydrazine to yield the hydrazone product. nih.gov
Metal-Based and Nanocatalysis: Various metal-based catalysts have been employed to enhance hydrazone synthesis. Gold-catalyzed hydrohydrazidation of alkynes with hydrazides provides a mild and efficient route to substituted keto-N-acylhydrazones with high functional group tolerance. organic-chemistry.org Lewis acids, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have also been explored as eco-friendly catalysts for the hydrazonation of aldehydes and ketones. mdpi.com
In the realm of sustainable chemistry, heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. Magnesium oxide (MgO) nanoparticles have been utilized as a green, bifunctional acid-base catalyst for the condensation of hydrazines with aldehydes and ketones. researchgate.net This method proceeds with high yields under solvent-free and ultrasonic conditions, offering a clean and non-acidic route to hydrazones. researchgate.net
The table below summarizes and compares various catalytic methods for hydrazone synthesis, highlighting the diversity of modern approaches.
| Catalyst Type | Specific Catalyst | Key Features | Reference |
|---|---|---|---|
| Organocatalyst | Pyrrolidine | Efficient for acylhydrazones; simple filtration; uses green solvents. | acs.org |
| Organocatalyst | Anthranilic Acids | Water-soluble; effective at neutral pH; superior to aniline. | nih.gov |
| Metal Catalyst | Gold (Au) | Catalyzes hydrohydrazidation of alkynes; mild conditions. | organic-chemistry.org |
| Lewis Acid | Cerium(III) Chloride (CeCl₃·7H₂O) | Eco-friendly approach for hydrazonation of aldehydes and ketones. | mdpi.com |
| Nanocatalyst | Magnesium Oxide (MgO) Nanoparticles | Heterogeneous; solvent-free/ultrasonic conditions; high yields. | researchgate.net |
| Metal Salt | Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Catalyzes reaction of azides with N,N-dimethylhydrazine. | organic-chemistry.org |
Beyond catalysis, other green synthetic techniques have been successfully applied to hydrazone synthesis. These include solvent-free mechanochemical methods, such as ball-milling and twin-screw extrusion, which reduce or eliminate the need for harmful solvents. rsc.orgacs.orgrsc.org Microwave-assisted synthesis offers rapid heating and reduced reaction times, often under solvent-free conditions. ajgreenchem.comminarjournal.com Furthermore, high hydrostatic pressure has been used to synthesize diaryl-hydrazones in nearly quantitative yields without solvents or acid catalysts, representing an innovative approach to forcing reactions to completion with minimal environmental impact. nih.gov These advanced methodologies collectively push the synthesis of hydrazones toward more sustainable, efficient, and selective chemical transformations.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 2-(Acetylhydrazono)-2-phenylacetohydrazide is expected to display distinct signals corresponding to the aromatic protons of the phenyl group, the protons of the hydrazide and hydrazono moieties, and the methyl protons of the acetyl group. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The N-H protons of the hydrazide and hydrazono groups would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl protons are expected to be a sharp singlet in the upfield region (around δ 2.0 ppm).
The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include those for the two carbonyl carbons (C=O) in the range of δ 160-180 ppm, the imine carbon (C=N) also at a downfield shift, and the carbons of the phenyl ring between δ 120-140 ppm. The methyl carbon of the acetyl group would appear at a significantly more upfield chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | 7.3 - 7.8 | Multiplet | 5H |
| -NH (Amide) | 9.0 - 11.0 | Broad Singlet | 3H |
| -NH₂ (Hydrazide) | 4.0 - 5.0 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Acetyl) | ~170 |
| C=O (Hydrazide) | ~165 |
| C=N (Hydrazone) | ~145 |
| C (Phenyl, quaternary) | ~134 |
| CH (Phenyl) | 127 - 130 |
Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would primarily show correlations among the protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). It would not show correlations for the isolated methyl singlet or the exchangeable N-H protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It is invaluable for definitively assigning the signals for the methyl group (CH₃) and the aromatic C-H carbons. Carbons without attached protons, such as the carbonyls, the imine carbon, and the phenyl carbon attached to the main chain, will be absent from the HSQC spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is critical for piecing together the molecular skeleton. For instance, it would show a correlation from the methyl protons to the acetyl carbonyl carbon, and from the aromatic protons to various carbons within the phenyl ring as well as the imine carbon. Crucially, HMBC helps assign the quaternary carbons that are not visible in an HSQC spectrum. emerypharma.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectra provide complementary information based on the change in dipole moment and polarizability of bonds during vibration, respectively.
The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the hydrazide and amide groups, typically appearing as broad bands in the 3200-3400 cm⁻¹ region. Two distinct, strong C=O stretching (Amide I) bands are expected between 1640 and 1700 cm⁻¹. The C=N stretching vibration of the hydrazone linkage would appear around 1620-1660 cm⁻¹.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) |
|---|---|
| N-H Stretching | 3200 - 3400 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C-H Stretching (Aliphatic) | 2850 - 3000 |
| C=O Stretching (Amide I) | 1640 - 1700 |
| C=N Stretching | 1620 - 1660 |
| N-H Bending (Amide II) | 1510 - 1570 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of the title compound is C₁₀H₁₂N₄O₂, giving it a molecular weight of 220.23 g/mol . nih.gov High-resolution mass spectrometry would confirm the exact mass of the molecular ion peak [M+H]⁺.
Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. nih.gov Plausible fragmentation pathways include:
Cleavage of the N-N bond, leading to the loss of the acetylhydrazine moiety.
Loss of the terminal hydrazide group (-NHNH₂).
Fragmentation of the acetyl group.
Formation of a stable benzoyl or phenyl cation.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 221 | [M+H]⁺ |
| 178 | [M - COCH₃]⁺ |
| 163 | [M - NHNH₂ - H]⁺ |
| 105 | [C₆H₅CO]⁺ |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state.
A study published in Acta Crystallographica reported the crystal structure of this compound. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis confirms the atomic connectivity and reveals key conformational features. For instance, the benzene (B151609) ring plane forms a dihedral angle of 66.0(1)° with the hydrazine (B178648) plane. researchgate.netnih.gov
Table 5: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical formula | C₁₀H₁₂N₄O₂ | researchgate.net |
| Molar mass | 220.24 g/mol | researchgate.net |
| Crystal system | Monoclinic | researchgate.net |
| Space group | P2₁/c | researchgate.net |
| a (Å) | 12.737 (3) | researchgate.net |
| b (Å) | 4.5867 (10) | researchgate.net |
| c (Å) | 21.002 (7) | researchgate.net |
| β (°) | 117.62 (2) | researchgate.net |
| Volume (ų) | 1087.1 (5) | researchgate.net |
| Z | 4 | researchgate.net |
The crystal packing is primarily stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, N–H⋯O hydrogen bonds link adjacent molecules. The hydrogen atoms on the nitrogen atoms of the hydrazide and hydrazono groups act as donors, while the oxygen atoms of the carbonyl groups act as acceptors. researchgate.net This network of hydrogen bonds is crucial in defining the supramolecular architecture of the compound in the solid state, linking the molecules into a stable, three-dimensional array. researchgate.net
Table 6: Hydrogen Bond Geometry (Å, °)
| D–H···A | D–H | H···A | D···A | D–H···A |
|---|---|---|---|---|
| N2–H2B···O2 | 0.88 | 2.10 | 2.962(2) | 165 |
| N3–H3B···O1 | 0.90(2) | 2.05(2) | 2.946(2) | 175(2) |
| N4–H4B···O2 | 0.89(2) | 2.22(2) | 3.097(2) | 171(2) |
| N4–H4C···O1 | 0.89(2) | 2.12(2) | 2.978(2) | 162(2) |
Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net
Conformational Analysis and Dihedral Angles in the Crystalline State
The three-dimensional arrangement of "this compound" in the solid state has been elucidated through single-crystal X-ray diffraction studies. These analyses provide precise data on the molecule's conformation, including the spatial orientation of its constituent functional groups, which are defined by specific dihedral angles.
Crystallographic data reveals that the molecule adopts a specific, relatively planar conformation, influenced by the electronic and steric interactions between the phenyl ring, the hydrazone, and the hydrazide moieties. The crystal structure of the title compound, with the chemical formula C₁₀H₁₂N₄O₂, belongs to the monoclinic space group P2/c. researchgate.net
A key feature of the molecular conformation is the orientation of the phenyl ring relative to the rest of the molecule. The plane of the benzene ring forms a significant dihedral angle with the hydrazine plane (defined by atoms O1, N3, N4, and C8) and a much smaller dihedral angle with the acetylimino plane (defined by atoms O2, N1, N2, C9, and C10). nih.gov This indicates a notable twist between the phenyl group and the hydrazine portion of the molecule, while the acetylimino group remains nearly coplanar with the phenyl ring.
The specific dihedral angles determined from the crystallographic analysis are presented in the table below.
| Interacting Planes | Dihedral Angle (°) |
| Benzene Ring Plane and Hydrazine Plane | 66.0 (1) |
| Benzene Ring Plane and Acetylimino Plane | 3.5 (5) |
| Data sourced from crystallographic studies reported in Acta Crystallographica Section E. researchgate.netnih.gov |
Chemical Reactivity and Mechanistic Pathways
Mechanistic Investigations of Hydrazone Formation and Reversibility
The synthesis of 2-(Acetylhydrazono)-2-phenylacetohydrazide involves the formation of a hydrazone bond, a reaction that is characteristically reversible. researchgate.net The process begins with the condensation reaction between phenylglyoxylic acid ethyl ester 2-acetylhydrazone and hydrazine (B178648) hydrate (B1144303). nih.gov The general mechanism for hydrazone formation proceeds via the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.
The reversibility of this bond is a key feature, particularly in the field of dynamic combinatorial chemistry. researchgate.net The equilibrium between the hydrazone and its constituent aldehyde/ketone and hydrazine can be influenced by several factors, including pH and the electronic nature of the substituents. researchgate.netrsc.org For instance, the presence of electron-withdrawing groups on the hydrazine component can enhance the electrophilicity of the resulting hydrazone, leading to faster formation and hydrolysis rates, especially in aqueous solutions at neutral pH. rsc.org While harsh conditions like prolonged refluxing can cause hydrolysis, the stability of the hydrazone bond is generally robust under many standard conditions. researchgate.net This reversible nature allows for the exploration of dynamic libraries where components can exchange and re-equilibrate. researchgate.net
Assessment of Electrophilic and Nucleophilic Sites within the Compound's Molecular Framework
The molecular structure of this compound presents distinct regions of electrophilicity and nucleophilicity, which are crucial for its reactivity.
Electrophilic Sites:
Carbonyl Carbons: The carbon atoms of the two carbonyl groups (one from the acetyl group and one from the acetohydrazide moiety) are significant electrophilic centers. The polarization of the C=O bond due to the high electronegativity of oxygen makes these carbons susceptible to attack by nucleophiles.
Iminic Carbon: The carbon atom of the C=N bond (hydrazone group) also possesses electrophilic character, although generally less so than a carbonyl carbon.
Nucleophilic Sites:
Nitrogen Atoms: The nitrogen atoms, with their lone pairs of electrons, are the primary nucleophilic centers. The terminal -NH2 group of the hydrazide is a potent nucleophile. The other nitrogen atoms within the hydrazone and amide linkages also exhibit nucleophilic properties.
Oxygen Atoms: The carbonyl oxygen atoms, with their lone pairs, can act as nucleophiles or, more commonly, as proton acceptors (bases) in hydrogen bonding interactions, which stabilizes the crystal structure. nih.govresearchgate.net
Table 1: Key Reactive Sites in this compound
| Site Type | Location | Description |
|---|---|---|
| Electrophilic | Carbonyl Carbons (C=O) | Susceptible to nucleophilic attack due to bond polarization. |
| Iminic Carbon (C=N) | Possesses electrophilic character, can be attacked by strong nucleophiles. | |
| Nucleophilic | Hydrazine Nitrogens (-NH, -NH2) | Lone pairs make them primary sites for protonation and reaction with electrophiles. |
| Carbonyl Oxygens (C=O) | Lone pairs allow for hydrogen bonding and potential coordination. |
Oxidative Transformations and Electrochemical Behavior
While specific studies detailing the oxidative transformations and electrochemical behavior of this compound are not extensively documented in the reviewed literature, the general behavior of hydrazone compounds provides a basis for predicting its properties. Hydrazones are known to be electrochemically active and can undergo oxidation at the nitrogen atoms. The presence of multiple nitrogen atoms and the conjugated system in this compound suggests that it could be susceptible to oxidative processes.
Electrochemical oxidation of similar hydrazone derivatives often leads to the formation of radical cations or other reactive intermediates, which can then undergo further reactions such as dimerization or cyclization. The phenyl group and the acetyl group will influence the oxidation potential of the molecule. The specific conditions of the electrochemical experiment, such as the solvent, electrolyte, and electrode material, would play a critical role in determining the products of the oxidative transformation.
Participation in Significant Organic Reactions (e.g., Wolff–Kishner, Bamford–Stevens, Shapiro)
The hydrazone functional group is a key intermediate in several important organic reactions that transform carbonyl compounds into alkanes or alkenes.
Wolff–Kishner Reduction: This reaction reduces a carbonyl group to a methylene (B1212753) (CH2) group using hydrazine and a strong base at high temperatures. wikipedia.orgbyjus.com The mechanism involves the in situ formation of a hydrazone, which is then deprotonated to form a diimide anion. wikipedia.org This anion subsequently collapses with the loss of nitrogen gas (N2) to yield a carbanion, which is then protonated by the solvent to give the final alkane product. wikipedia.orgmasterorganicchemistry.com While this compound is a pre-formed hydrazone, its direct use in a classical Wolff-Kishner reduction is not typical, as the reaction is designed to reduce the initial carbonyl compound. However, the chemistry illustrates the fundamental reactivity of the hydrazone moiety under basic conditions.
Bamford–Stevens Reaction: This reaction converts tosylhydrazones into alkenes in the presence of a strong base. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a diazo compound, which then eliminates nitrogen gas to generate a carbene or a carbenium ion, depending on the solvent (aprotic or protic, respectively). wikipedia.org This intermediate then rearranges to form the alkene. The Bamford-Stevens reaction typically yields the more substituted (thermodynamically favored) alkene. arkat-usa.org
Shapiro Reaction: A modification of the Bamford-Stevens reaction, the Shapiro reaction uses two equivalents of an organolithium base to convert a tosylhydrazone into an alkene. wikipedia.org This reaction proceeds through a dianion intermediate and results in the formation of the less substituted (kinetically favored) alkene. arkat-usa.org The vinyllithium (B1195746) species formed during the reaction can also be trapped with various electrophiles, adding to its synthetic utility. wikipedia.org
For this compound, to participate in reactions like the Bamford-Stevens or Shapiro, it would first need to be converted into a tosylhydrazone. The existing hydrazone structure is central to the mechanisms of these important synthetic transformations.
Functionalization Reactions and Diversification Potentials
The structure of this compound offers several avenues for functionalization, making it a candidate for the creation of diverse chemical libraries.
N-H Functionalization: The protons on the nitrogen atoms, particularly the terminal -NH2 group and the amide N-H, are acidic to varying degrees and can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated.
Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The existing substituent will direct incoming electrophiles to the ortho, meta, or para positions, allowing for the introduction of a wide range of functional groups.
Condensation Reactions: The terminal -NH2 group of the hydrazide moiety can be condensed with other aldehydes or ketones to form more complex bis-hydrazone structures.
Modification of the Acetyl Group: The methyl group of the acetyl moiety could potentially be functionalized through enolate chemistry under strong basic conditions.
These potential modifications highlight the compound's utility as a scaffold for developing new molecules with potentially interesting biological or material properties, similar to how other phenylacetohydrazide derivatives have been synthesized and studied. nih.gov
Coordination Chemistry and Metal Complexes of 2 Acetylhydrazono 2 Phenylacetohydrazide
Hydrazone Ligand Properties and Chelation Modes in Coordination Compounds
Hydrazone ligands are characterized by the presence of the azomethine group (>C=N-N-). In the case of "2-(Acetylhydrazono)-2-phenylacetohydrazide," the molecule contains several potential donor sites: the two carbonyl oxygen atoms, the azomethine nitrogen atom, and the terminal amino nitrogen. This allows the ligand to act as a multidentate chelating agent.
The coordination behavior of hydrazones is often influenced by keto-enol tautomerism. In the solid state, "this compound" exists in the keto form. However, in solution and upon reaction with metal ions, it can tautomerize to the enol form. This deprotonation of the amide proton leads to the formation of a C=N-OH group, which can then coordinate to a metal ion as an enolate.
Common chelation modes for similar hydrazone ligands include:
Bidentate (Neutral): The ligand can coordinate to a metal ion in its neutral keto form, typically through the carbonyl oxygen and the azomethine nitrogen, forming a five-membered chelate ring.
Bidentate (Monobasic): After deprotonation, the ligand can coordinate as a monobasic bidentate ligand through the enolic oxygen and the azomethine nitrogen.
Tridentate (Monobasic or Dibasic): Depending on the specific reaction conditions and the metal ion, other donor atoms can participate in coordination. For "this compound," this could involve one or both carbonyl oxygens and the azomethine nitrogen.
The crystal structure of the free ligand, "this compound," has been determined. researchgate.netnih.govresearchgate.net It crystallizes in the monoclinic space group P2/c. ijirset.com The molecule is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.netnih.govresearchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₂ |
| Molecular Weight | 220.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a | 12.737 (3) Å |
| b | 4.5867 (10) Å |
| c | 21.002 (7) Å |
| β | 117.62 (2)° |
| Volume | 1087.1 (5) ų |
Data sourced from Feng, B-C., Yang, Z., & Yi, X. (2008). 2-Acetylhydrazono-2-phenylacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1828. ijirset.com
Synthesis and Spectroscopic Characterization of Metal Complexes
While no specific metal complexes of "this compound" have been reported, the synthesis of such complexes would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The stoichiometry of the reactants and the reaction conditions (e.g., pH, temperature) would determine the nature of the final complex.
The characterization of these hypothetical complexes would rely on a combination of spectroscopic techniques:
Infrared (IR) Spectroscopy: This is a crucial tool for determining the coordination mode of the hydrazone ligand.
A shift of the ν(C=O) band to a lower frequency would suggest coordination of the carbonyl oxygen.
The disappearance of the ν(N-H) band and the appearance of a new band for ν(C=N-N=C) would indicate deprotonation and enolization.
A shift in the ν(C=N) band would confirm the involvement of the azomethine nitrogen in coordination.
The appearance of new bands at lower frequencies would be attributable to ν(M-O) and ν(M-N) vibrations.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the geometry around the metal ion. The spectra would be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes. The disappearance of the N-H proton signal in the ¹H NMR spectrum would confirm deprotonation. Shifts in the signals of protons and carbons near the coordination sites would provide further evidence of complex formation.
Mass Spectrometry: This technique would be used to confirm the molecular weight and fragmentation pattern of the complexes, helping to establish their stoichiometry.
Structural Diversity and Stereochemistry in Metal-Hydrazone Complexes
Metal complexes of hydrazone ligands exhibit a wide range of coordination geometries and stereochemistries, which are dependent on the metal ion, its oxidation state, the coordination number, and the nature of the ligand and any co-ligands. Based on studies of similar ligands, potential geometries for metal complexes of "this compound" could include:
Octahedral: This is a common geometry for many transition metal ions, such as Co(II), Ni(II), and Mn(II), typically with a 1:2 metal-to-ligand ratio or with the inclusion of solvent molecules or other co-ligands in the coordination sphere.
Square Planar or Tetragonal: These geometries are often observed for Cu(II) and Ni(II) complexes.
Tetrahedral: This geometry is common for Zn(II), Cd(II), and some Co(II) complexes.
Pentagonal Bipyramidal: This geometry can be found in complexes with higher coordination numbers, such as those of dioxouranium(VI).
Electronic and Magnetic Properties of Derived Coordination Compounds
The electronic and magnetic properties of the coordination compounds of "this compound" would be dictated by the central metal ion and the ligand field it creates.
Electronic Properties: The electronic spectra of the complexes would reveal the nature of the electronic transitions. For transition metal complexes, the d-d transitions are sensitive to the ligand field strength and the geometry of the complex. The position and intensity of these bands can be used to calculate ligand field parameters.
Magnetic Properties: Magnetic susceptibility measurements would be used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and, consequently, the oxidation state and spin state of the metal ion.
Complexes with metal ions like Cu(II) (d⁹) would be expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron.
High-spin octahedral Co(II) (d⁷) complexes would have magnetic moments corresponding to three unpaired electrons, while Ni(II) (d⁸) complexes would have moments indicating two unpaired electrons.
Mn(II) (d⁵) complexes would typically be high-spin with magnetic moments corresponding to five unpaired electrons.
Zn(II) and Cd(II) (d¹⁰) complexes would be diamagnetic.
In polynuclear complexes, magnetic susceptibility studies as a function of temperature could reveal the nature and magnitude of magnetic exchange interactions between the metal centers.
Structure Activity Relationship Sar Investigations
Correlation of Structural Features with In Vitro Biological Activity (non-clinical)
The biological profile of acylhydrazones derived from phenylacetic acid is significantly influenced by the nature and position of substituents on the aromatic rings.
Acylhydrazones of phenylacetic acid have demonstrated notable activity, particularly against Gram-positive bacteria. mdpi.com The antimicrobial efficacy is closely tied to the substitution pattern on the salicylidene moiety.
Studies on a series of N'-[(E)-substituted-phenyl)methylidene]-2-phenylacetohydrazides revealed that Gram-positive bacteria, especially Staphylococcus species, were the most susceptible. mdpi.com For instance, one derivative, N'-[(E)-(5-nitro-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide, showed four times greater activity (MIC = 1.95 µg/mL) than the standard drug nitrofurantoin (B1679001) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The same compound was as active as nitrofurantoin against Staphylococcus epidermidis. mdpi.com
The presence of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (I, Br), on the phenyl ring generally enhances antibacterial activity compared to electron-donating groups like methoxy (B1213986) (OCH₃) or hydroxyl (OH). nih.gov This suggests that electronic properties play a key role in the compound's mechanism of action, possibly by influencing its ability to interact with bacterial targets. While many derivatives show potent activity against Gram-positive strains, they often exhibit no inhibitory activity against Gram-negative bacteria. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Phenylacetic Acid Acylhydrazones
| Compound Name | Substituent | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| N'-[(E)-(5-nitro-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide | 5-NO₂ | S. aureus ATCC 43300 (MRSA) | 1.95 | mdpi.com |
| N'-[(E)-(5-nitro-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide | 5-NO₂ | S. epidermidis ATCC 12228 | 3.91 | mdpi.com |
| N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide | 5-Br | S. aureus ATCC 6538 | 1.95 | mdpi.com |
| N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide | 3-OC₂H₅ | S. aureus ATCC 6538 | 15.62 | mdpi.com |
| Nitrofurantoin (Standard) | - | S. aureus ATCC 43300 (MRSA) | 7.81 | mdpi.com |
The hydrazide-hydrazone scaffold is a versatile template for designing enzyme inhibitors, targeting enzymes involved in fungal pathogenesis and carbohydrate metabolism.
Laccase Inhibition: Hydrazide-hydrazones have been investigated as inhibitors of laccase, a copper-containing enzyme crucial for the virulence of some plant pathogens. nih.govresearchgate.net SAR studies on phenolic hydrazide-hydrazones indicate that the salicylidene moiety is a key feature for inhibition. The inhibitory potential is affected by changes in the structure of the acyl unit in the hydrazide-hydrazone molecule. nih.gov These compounds are considered effective agents for inhibiting laccase, which could help prevent or weaken pathogen attacks on plants. nih.gov
α-Glucosidase and α-Amylase Inhibition: Inhibition of α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Hydrazone derivatives have been explored for this purpose. researchgate.net While uncoordinated hydrazide ligands may be inactive, their complexation with metal ions, such as Palladium(II), can dramatically increase their inhibitory potency against α-glucosidase, in some cases making them nearly 300 times more potent than the standard compound 1-deoxynojirimycin (B1663644) (DNJ). researchgate.net Molecular docking studies suggest that inhibitors can form hydrogen bonds with key residues in the active site of α-glucosidase, such as TRP391, ARG428, and TRP710, which is proposed as the mechanism for their inhibitory effect. scielo.br
The versatility of the hydrazone scaffold extends to a range of other biological activities, including anticancer, analgesic, anti-inflammatory, and antitubercular effects.
Anticancer Activity: Benzothiazole (B30560) acylhydrazone derivatives have been synthesized and evaluated as anticancer agents. nih.gov The cytotoxic activity is modulated by substitutions on the benzothiazole ring; for example, a 5-chloro substitution was found to enhance cytotoxicity against several cancer cell lines, including C6 (glioma), A549 (lung), MCF-7 (breast), and HT-29 (colorectal). nih.gov
Analgesic and Anti-inflammatory Activity: A large number of N-acylhydrazone derivatives have been reported to possess significant analgesic and anti-inflammatory properties. mdpi.comnih.gov These activities are often evaluated using models such as carrageenan-induced paw edema. nih.gov The presence of certain substituents on the benzylidene and other aromatic rings can enhance anti-inflammatory potency. mdpi.com For instance, salicylaldehyde (B1680747) 2-chlorobenzoyl hydrazone and its zinc(II) complex showed expressive anti-inflammatory profiles, with activity comparable or superior to indomethacin (B1671933) in a zymosan-induced peritonitis model. core.ac.uk
Antitubercular Activity: Hydrazide-hydrazone derivatives are a well-established class of antitubercular agents, with isoniazid (B1672263) being a prominent example. researchgate.netresearchgate.net The activity of these compounds against Mycobacterium tuberculosis is highly dependent on their chemical structure. nih.govnih.gov For example, in a series of 2-(phenylthio) benzoylarylhydrazones, analogs containing a 5-nitro-2-thienyl group showed potent antimycobacterial activity, with an IC₉₀ value of 2.96 μg/mL against M. tuberculosis H37Rv. nih.gov The presence of a nitro group on the aryl moiety appears to be important for enhancing antitubercular activity. nih.gov
Pharmacophore Identification and Rational Design for Lead Optimization (non-clinical)
Pharmacophore modeling and rational design are powerful tools for optimizing the therapeutic potential of lead compounds. For classes of molecules like acetohydrazides, these approaches help identify the essential structural features required for biological activity.
A ligand-based pharmacophore model was successfully generated for eosinophil peroxidase (EPO) inhibitors, leading to the discovery of a class of 2-(phenyl)amino-aceto-hydrazides as potent inhibitors with IC₅₀ values as low as 10 nM. nih.gov This demonstrates how in silico screening based on a validated pharmacophore model can efficiently identify novel and potent chemical scaffolds. nih.gov
Rational design has also been applied to modify lead inhibitors to improve potency and pharmacokinetic properties. nih.govnih.gov By making systematic modifications to different parts of a lead molecule—such as rings and linker units—and evaluating their effects on activity, researchers can develop a clear SAR. This knowledge guides the synthesis of new analogs with enhanced potency and better selectivity against off-target molecules, a crucial step in the hit-to-lead and lead optimization process. nih.govnih.gov
Elucidation of Molecular Mechanisms of Action in Biological Contexts (non-clinical)
Understanding the molecular mechanism of action is critical for the rational development of drug candidates. For hydrazone derivatives, mechanisms often involve the inhibition of specific enzymes or interference with key biological pathways.
In the context of antimicrobial activity, one acylhydrazone derivative was found to inhibit the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1) from Escherichia coli, an action attributed to the para-nitro group on its benzene (B151609) ring. mdpi.com This specific enzyme inhibition disrupts a central metabolic pathway in the bacteria, leading to its death.
For enzyme inhibitors, the mechanism often involves direct interaction with the enzyme's active site. As noted, α-glucosidase inhibition by some compounds is believed to occur through the formation of hydrogen bonds with specific amino acid residues within the catalytic pocket. scielo.br The title compound, 2-(Acetylhydrazono)-2-phenylacetohydrazide, has been crystallized and its structure elucidated, which provides a basis for understanding its potential interactions with biological targets. nih.govresearchgate.net The molecule contains multiple hydrogen bond donors and acceptors, which are key features for interacting with protein binding sites. nih.govresearchgate.net These structural characteristics are fundamental to its ability to participate in the various biological activities observed in the broader class of acylhydrazones.
Applications in Advanced Chemical and Material Sciences
Precursor and Intermediate in Specialty Chemical Synthesis
2-(Acetylhydrazono)-2-phenylacetohydrazide serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and fine chemical industries.
The primary and most well-documented application of this compound is as a key intermediate in the production of Metamitron. nih.govresearchgate.net Metamitron is a selective pre- and post-emergence herbicide used to control grass and broad-leaved weeds in crops such as sugar beets, fodder beets, and certain strawberry varieties. nih.gov
The synthesis of Metamitron from this compound involves a cyclodehydration reaction. researchgate.net This process is typically carried out in the presence of a polar organic solvent and a water-retaining agent, such as anhydrous sodium acetate (B1210297). researchgate.net The reaction is often conducted under pressure and at elevated temperatures to facilitate the ring closure to form the triazinone core of the Metamitron molecule. researchgate.net
A general synthetic route to Metamitron involves the initial reaction of methyl benzoylformate with acetohydrazide to produce 2-acetyl hydrazine (B178648) methyl benzoylformate. researchgate.net This intermediate is then reacted with hydrazine hydrate (B1144303) to yield this compound. nih.govresearchgate.net The final step is the cyclodehydration of this compound to give Metamitron. researchgate.net
Table 1: Synthesis of this compound
| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield | Reference |
| Phenylglyoxylic acid ethyl ester 2-acetylhydrazone, Hydrazine hydrate | Ethanol (B145695) | Temperature maintained at 25–30°C for two hours | This compound | 87.3% | nih.gov |
Table 2: Synthesis of Metamitron from this compound
| Reactant | Reagents/Solvents | Reaction Conditions | Product | Purity | Yield | Reference |
| This compound | n-Butanol, Anhydrous sodium acetate | Reflux for 16h | Metamitron | Not specified | Not specified | merckmillipore.com |
| This compound | Ethanol, Anhydrous sodium formate, Tetrabutyl ammonium (B1175870) bromide | Reflux for 6h | Metamitron | 98% | 95% | merckmillipore.com |
| This compound | Methanol, Anhydrous sodium acetate | 0.5MPa ~ 0.6MPa, ~120°C, 15h | Metamitron | Not specified | Not specified | researchgate.net |
While the synthesis of Metamitron is its most prominent application, the structural motifs within this compound suggest its potential as a precursor for a variety of other fine chemicals. The presence of reactive hydrazide and hydrazone groups allows for a range of chemical transformations, making it a versatile starting material for the synthesis of various heterocyclic compounds. However, specific examples of other fine chemicals synthesized from this compound are not extensively documented in the reviewed literature.
Catalytic Applications in Organic Transformations
There is currently no available research to suggest that this compound or its simple derivatives are employed as catalysts in organic transformations. The existing literature primarily focuses on its role as a synthetic intermediate rather than a catalytically active species.
Potential in Materials Science Research
The molecular structure of this compound provides features that are of interest in materials science, particularly in the realms of supramolecular chemistry and the design of novel functional materials.
The crystal structure of this compound reveals its capacity for forming ordered, three-dimensional networks through non-covalent interactions. nih.gov Specifically, the molecule contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), which drive the self-assembly of the molecules in the solid state. nih.gov
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₂ | nih.gov |
| Molecular Weight | 220.24 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 12.737 (3) | nih.gov |
| b (Å) | 4.5867 (10) | nih.gov |
| c (Å) | 21.002 (7) | nih.gov |
| β (°) | 117.62 (2) | nih.gov |
| Volume (ų) | 1087.1 (5) | nih.gov |
| Z | 4 | nih.gov |
The scientific literature reviewed does not currently contain information regarding the use of this compound in the development of functional materials or polymers. While its structure suggests potential for incorporation into polymeric chains or as a component in the design of functional materials, there is no evidence to support this application at present.
Future Research Directions and Unresolved Challenges
Exploration of Novel Reactivity Pathways and Synthetic Innovations
Future research could focus on exploring the untapped synthetic potential of 2-(Acetylhydrazono)-2-phenylacetohydrazide beyond its current use. The development of novel reaction pathways, such as cascade reactions or multicomponent reactions involving this hydrazone, could lead to the efficient synthesis of complex heterocyclic structures. acs.org Investigating its reactivity in asymmetric catalysis could also be a promising avenue. acs.org Furthermore, exploring its use in sigmatropic rearrangements, ene–yne metathesis, and C−H bond insertion reactions could unlock new chemical transformations. tsijournals.com
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. mdpi.comresearchgate.net These computational tools can be employed to predict the properties of novel derivatives of this compound, guiding the synthesis of compounds with desired characteristics. AI can also be used to plan and optimize synthetic routes, potentially discovering more efficient and sustainable methods for its production and for the synthesis of its derivatives. mdpi.com ML models trained on large datasets of reaction outcomes can help in predicting the feasibility and yield of new reactions involving this hydrazone. arxiv.org
Advancement in Understanding Complex Molecular Mechanisms (non-clinical)
A deeper understanding of the non-clinical molecular mechanisms of this compound and its derivatives is crucial for their future applications. This includes detailed mechanistic studies of its coordination with different metal ions and the catalytic cycles of its potential metal complexes. Advanced spectroscopic and computational techniques can be used to elucidate reaction intermediates and transition states, providing insights into the factors that control reactivity and selectivity. acs.org Understanding the mechanism of hydrolysis and other degradation pathways is also important for its stability and potential applications in materials science.
Expansion into Novel Coordination Architectures and Advanced Materials
The multidentate nature of this compound makes it an attractive building block for the construction of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netfrontiersin.org By carefully selecting metal ions and reaction conditions, it may be possible to create materials with unique porous structures, which could have applications in gas storage, separation, and catalysis. The incorporation of this hydrazone into polymeric materials could also lead to the development of new functional materials with interesting optical or electronic properties. mdpi.com The exploration of its potential in forming single-molecule magnets (SMMs) could also be a fascinating area of research.
Q & A
Advanced Research Question
- DFT calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with targets like BSA (bovine serum albumin) using AutoDock Vina. highlights hydrogen bonding between the hydrazide NH and BSA’s Tyr-149 residue.
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .
How is the compound’s stability under varying pH and temperature conditions evaluated?
Basic Research Question
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor via UV-Vis spectroscopy (λmax ~270 nm).
- Thermogravimetric analysis (TGA) : Decomposition temperatures (e.g., >200°C) indicate thermal stability.
- LC-MS : Identify degradation products (e.g., hydrolysis to phenylacetic acid) .
What role does the hydrazide moiety play in metal coordination chemistry?
Advanced Research Question
The hydrazide group acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>). describes synthesis of Cu(II) complexes via reaction with cupric acetate, characterized by:
- ESI-MS : Molecular ion peaks confirming 1:1 or 1:2 (ligand:metal) stoichiometry.
- EPR spectroscopy : g-values (~2.1) indicate square-planar geometry.
- Magnetic susceptibility : Paramagnetic behavior in Cu(II) complexes .
How are regioselective modifications achieved on the pyrazole ring?
Advanced Research Question
Regioselectivity is controlled by:
- Electrophilic substitution : Nitration at the para position using HNO3/H2SO4.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) to introduce substituents.
- Protecting group strategies : Temporary protection of the hydrazide NH with Boc groups during ring functionalization .
What are the limitations of current synthetic routes, and what innovations are emerging?
Advanced Research Question
Limitations include low yields (~40–60%) in multi-step syntheses and reliance on toxic solvents (e.g., DMF). Innovations:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 h to 2 h for hydrazone formation; ).
- Green chemistry : Use of ionic liquids or water as solvents.
- Flow chemistry : Continuous production improves scalability .
How do researchers validate the compound’s role as an enzymatic inhibitor?
Basic Research Question
- Kinetic assays : Measure IC50 values via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation for dehydrogenase inhibition).
- Lineweaver-Burk plots : Determine inhibition type (competitive/uncompetitive).
- X-ray crystallography : Resolve inhibitor-enzyme co-crystals to identify binding pockets (e.g., interaction with COX-2’s active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
